1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone
Description
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone is a substituted hydroxyacetophenone with the molecular formula C₈H₆ClFO₂ (molecular weight: 188.59 g/mol). Its structure features a phenyl ring substituted with chloro (Cl) at position 5, fluoro (F) at position 4, and hydroxy (OH) at position 2, with an acetyl group (-COCH₃) at position 1.
Properties
IUPAC Name |
1-(5-chloro-4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMFPPAYMCUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone can be synthesized through the Fries rearrangement of 4-fluorophenyl chloroacetate with aluminum chloride without solvent at 130°C, yielding a product with a 50% yield . Another method involves the reaction of chloroacetyl chloride with 4-fluorophenol in the presence of aluminum chloride in refluxing carbon disulfide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chloro and fluoro), the compound can undergo substitution reactions at the ortho and para positions relative to the hydroxy group.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone and related hydroxyacetophenones:
Table 1: Structural and Physical Comparison
Key Observations:
Substituent Position and Electronic Effects: The 5-Cl, 4-F, 2-OH substitution pattern in the target compound creates distinct electronic effects compared to analogs like 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (3-Cl, 4-F), where the chloro group’s position alters resonance and steric interactions .
Biological Activity: Derivatives of 1-(5-chloro-2-hydroxyphenyl)ethanone (e.g., pyrazole and Schiff base analogs) exhibit antibacterial, antifungal, and anti-inflammatory activities . The addition of 4-F in the target compound may enhance bioactivity due to increased electronegativity and metabolic stability.
Similar methods may apply to the target compound with modifications for fluorine introduction.
Thermal Stability: Metal complexes of 1-(5-chloro-2-hydroxyphenyl)ethanone derivatives show stability up to 60–70°C, suggesting that the parent compound’s thermal behavior is influenced by substituent electronegativity .
Research Findings and Implications
Structural Isomerism: Isomers like 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone (CAS 703-97-9) demonstrate that minor positional changes in substituents significantly alter physicochemical properties. For example, 3-Cl vs. 5-Cl affects hydrogen bonding and crystal packing .
Functional Group Impact :
- Methoxy (-OCH₃) groups (e.g., CAS 116265-99-7) increase molecular weight and hydrophilicity compared to fluoro (-F) groups, which are smaller and more electronegative. This difference may influence drug-likeness in pharmaceutical applications .
Biological Screening: Compounds like 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (JWH-201) highlight the role of methoxy groups in modulating receptor binding, suggesting that fluoro substitution in the target compound could optimize selectivity for specific targets .
Analytical Characterization :
- Techniques such as FTIR and NMR are critical for distinguishing isomers. For instance, 1H NMR can resolve differences in aromatic proton environments caused by substituent positions .
Biological Activity
1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone, a compound with potential pharmacological applications, has garnered attention due to its diverse biological activities. This article explores the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a chloro and fluoro substituent on the aromatic ring, which is crucial for its biological activity. The synthesis typically involves the reaction of 5-chloro-4-fluoro-2-hydroxyacetophenone with appropriate reagents under controlled conditions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
This antimicrobial activity can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 7.5 |
| HeLa (Cervical Cancer) | 6.0 |
The mechanism of action appears to involve the induction of apoptosis via the activation of caspase pathways and inhibition of cell proliferation.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.
Interaction with Cellular Pathways
The compound modulates several signaling pathways critical for cell survival and proliferation, including the PI3K/Akt and MAPK pathways. By interfering with these pathways, it can effectively suppress tumor growth and induce apoptosis in cancer cells.
Case Studies
Recent studies have highlighted the potential of this compound as a lead molecule in drug development:
- Study on Anticancer Effects : A study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against MCF7 cells compared to earlier derivatives, suggesting structural modifications can improve efficacy .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties revealed that modifications to the phenolic structure could increase activity against resistant bacterial strains .
Q & A
Q. What are the established synthetic routes for 1-(5-Chloro-4-fluoro-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer: The compound is synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, refluxing substituted phenols with glacial acetic acid in the presence of fused ZnCl₂ can yield hydroxylated derivatives . Optimization involves monitoring reaction temperature (typically 80–120°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric control of halogenating agents (e.g., SOCl₂ or PCl₅) to minimize by-products . Advanced techniques like in-line FTIR can track reaction progress in real time.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer: Prioritize ¹H/¹³C NMR to confirm substitution patterns:
- Hydroxyl proton (δ 10–12 ppm, broad singlet) .
- Carbonyl carbon (δ 190–210 ppm in ¹³C NMR) .
IR spectroscopy identifies the carbonyl stretch (~1680 cm⁻¹) and hydroxyl group (~3200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance).
Q. How does the presence of chloro and fluoro substituents influence the compound's physicochemical properties and reactivity?
- Methodological Answer:
- Electron-withdrawing effects: The chloro and fluoro groups increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .
- Physicochemical impact: LogP increases (~3.7) due to halogen hydrophobicity, reducing aqueous solubility. Fluorine’s electronegativity stabilizes the aromatic ring, affecting π-stacking in crystallography .
Advanced Research Questions
Q. What challenges arise in crystallographic determination of this compound, and how can SHELX tools address them?
- Methodological Answer: Challenges include twinning (common in halogenated aromatics) and disordered solvent molecules . Use SHELXL for high-resolution refinement:
- Apply TWIN/BASF commands for twinned data .
- Restraints for thermal motion of halogens (ADPs) improve model accuracy.
- Validate with R1 < 5% and wR2 < 12% for publication-quality structures .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems for this compound?
- Methodological Answer:
- Comparative assays: Replicate studies in orthogonal systems (e.g., enzyme kinetics vs. cell-based assays) .
- Buffer optimization: Adjust pH (6.5–7.5) and ionic strength to match physiological conditions.
- Control for solvent interference: Use DMSO ≤ 0.1% to avoid false positives in kinase inhibition assays .
Q. What strategies are recommended for computational modeling of its interactions with biological targets like TPH (tryptophan hydroxylase)?
- Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Glide with induced-fit protocols to account for halogen bonding .
- MD simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability.
- Validate with kinetic assays (Km/Vmax shifts) to confirm computational predictions .
Q. How can the compound's stability under various storage conditions be systematically evaluated?
- Methodological Answer:
- Forced degradation studies: Expose to 40°C/75% RH (ICH guidelines) for 4 weeks. Monitor degradation via HPLC (C18 column, 254 nm) .
- Light sensitivity: Use ICH Q1B photostability testing (1.2 million lux-hours).
- Solution stability: Assess in PBS (pH 7.4) and DMSO at –20°C, 4°C, and RT .
Q. What analytical approaches are critical when scaling up synthesis while maintaining purity?
- Methodological Answer:
- In-line PAT (Process Analytical Technology): Use ReactIR to monitor acylation in real time .
- Design of Experiments (DoE): Optimize parameters (temperature, stoichiometry) via response surface methodology.
- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
Q. How do regioisomeric impurities form during synthesis, and what analytical protocols ensure their detection?
- Methodological Answer:
- By-product formation: Chloro/fluoro positional isomers arise from incomplete halogenation.
- Detection: Use HPLC-MS with a phenyl-hexyl column (3.5 µm, 150 mm) to resolve isomers (retention time shifts ≥1.5 min) .
- Reference standards: Synthesize and characterize regioisomers for spiking experiments .
Q. What modifications to the core structure have been explored to enhance target selectivity, and what empirical rules guide these efforts?
- Methodological Answer:
- SAR studies: Replace Cl/F with –CF₃ or –NO₂ to modulate electron density.
- Bioisosteres: Substitute the hydroxyl group with –NH₂ (improves solubility) or –OCH₃ (enhances metabolic stability) .
- Computational guidance: Use Hammett σ values to predict electronic effects on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
